![molecular formula C17H16N2O4S B5141395 N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5141395.png)
N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as BZS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Wirkmechanismus
N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide binds to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. This binding modulates the activity of the receptor, leading to downstream effects on a variety of physiological processes. The exact mechanism of action of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is still being investigated, but it is thought to involve modulation of intracellular calcium signaling and regulation of ion channels.
Biochemical and Physiological Effects:
N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including modulation of cellular signaling pathways and regulation of ion channels. It has also been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of this receptor without affecting other cellular processes. However, one limitation of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is its relatively low potency, which can make it difficult to achieve effective modulation of the sigma-1 receptor at low concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, there is a need for more potent analogs of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide that can achieve effective modulation of the sigma-1 receptor at lower concentrations. Finally, there is a need for more research on the potential side effects and toxicity of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, particularly in the context of drug development.
Synthesemethoden
The synthesis of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of benzylamine with 3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. The yield of this reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is as a modulator of the sigma-1 receptor, which is involved in a variety of physiological processes including pain, memory, and addiction. N-benzyl-3-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-9-10-17(21)19(16)14-7-4-8-15(11-14)24(22,23)18-12-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKDUBPJWWEOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.